1-(2-Methylpropyl)-1,7-diazaspiro[4.5]decane
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Overview
Description
1-(2-Methylpropyl)-1,7-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-1,7-diazaspiro[4.5]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diazacycloalkane with an alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the efficiency of the cyclization process is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-1,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-(2-Methylpropyl)-1,7-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-Methylpropyl)-1,7-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Comparison: 1-(2-Methylpropyl)-1,7-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the methylpropyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methylpropyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability.
Properties
Molecular Formula |
C12H24N2 |
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Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(2-methylpropyl)-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H24N2/c1-11(2)9-14-8-4-6-12(14)5-3-7-13-10-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
BSJQWTDGCNMZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC12CCCNC2 |
Origin of Product |
United States |
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